(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl
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Overview
Description
(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hydrochloride is a heterocyclic compound that features an imidazo[4,5-C]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This reaction leads to the formation of the imidazo[4,5-C]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-C]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-C]pyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[4,5-C]pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like water or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-C]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the ring system.
Scientific Research Applications
(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
- 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
- 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride
Uniqueness
(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hydrochloride is unique due to its specific substitution pattern and the presence of a methanol group. This structural feature distinguishes it from other imidazo[4,5-C]pyridine derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14ClN3O |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-6-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c1-11-5-10-7-3-9-6(4-12)2-8(7)11;/h5-6,9,12H,2-4H2,1H3;1H |
InChI Key |
XOSJHFKIRDGMGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1CC(NC2)CO.Cl |
Origin of Product |
United States |
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